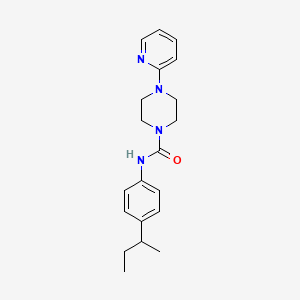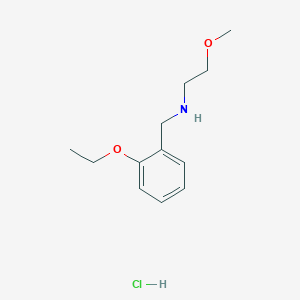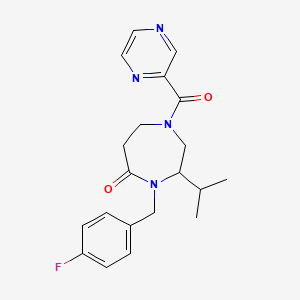
N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold- and menthol-sensitive ion channel that is expressed in sensory neurons and plays a key role in thermosensation and pain perception. BCTC has been extensively studied as a tool compound to investigate the physiological and pathophysiological functions of TRPM8.
作用机制
BCTC exerts its pharmacological effects by selectively blocking the activity of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide channels. This compound channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into sensory neurons, which triggers pain and thermosensation. BCTC binds to a specific site on the this compound channel and prevents its activation by cold and menthol, thereby reducing pain and thermosensation.
Biochemical and physiological effects:
BCTC has been shown to have a number of biochemical and physiological effects, including the inhibition of this compound-mediated calcium influx into sensory neurons, the reduction of cold and menthol sensation, and the alleviation of pain in various animal models. BCTC has also been shown to have anti-inflammatory effects, as this compound is known to be involved in the regulation of inflammatory responses.
实验室实验的优点和局限性
One advantage of using BCTC as a pharmacological tool is its high selectivity for N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide channels, which allows for the specific targeting of this compound-mediated processes. However, one limitation of using BCTC is its relatively low potency, which may require the use of high concentrations of the compound in some experiments. Additionally, BCTC has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on BCTC and N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective this compound antagonists, which may have greater therapeutic potential for the treatment of pain and other this compound-mediated conditions. Another area of interest is the investigation of the role of this compound in other physiological processes, such as the regulation of metabolism and immune function. Finally, the use of BCTC and other this compound antagonists in clinical trials for the treatment of pain and other conditions may be an important avenue for future research.
合成方法
BCTC can be synthesized using a multi-step synthetic route that involves the reaction of 4-sec-butylphenylhydrazine with 2-pyridinecarboxaldehyde to form the corresponding hydrazone intermediate. The hydrazone is then reacted with 1,4-dibromobutane to form the piperazine ring, which is subsequently acylated with carboxylic acid to yield BCTC.
科学研究应用
BCTC has been widely used as a pharmacological tool to investigate the role of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various physiological and pathophysiological processes. For example, BCTC has been shown to inhibit this compound-mediated cold and menthol sensation in rodents, suggesting that this compound is a key player in thermosensation. BCTC has also been used to study the role of this compound in pain perception, as this compound is known to be involved in cold allodynia and hyperalgesia in various pain models.
属性
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-3-16(2)17-7-9-18(10-8-17)22-20(25)24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,16H,3,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPPXHQSTZLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)
![4-{[1-(3-chloro-4-methoxybenzoyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5343103.png)

![N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5343140.png)


![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5343152.png)
![4-bromo-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5343154.png)

![6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)
![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)